molecular formula C6H8ClN3OS B13901140 4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine

4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine

Cat. No.: B13901140
M. Wt: 205.67 g/mol
InChI Key: YBJABNBAAWNXMU-UHFFFAOYSA-N
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Description

4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine is a chemical compound with the molecular formula C6H8ClN3OS. It is known for its unique structure, which includes a morpholine ring attached to a thiadiazole ring substituted with a chlorine atom. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine typically involves the reaction of morpholine with a suitable thiadiazole precursor. One common method involves the chlorination of a thiadiazole derivative followed by nucleophilic substitution with morpholine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 2-(1,2,3-Thiadiazol-4-yl)-4-chloro-5-methylthiophene

Uniqueness

4-(5-Chloro-1,3,4-thiadiazol-2-yl)morpholine is unique due to its specific substitution pattern and the presence of both a morpholine and thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged for specific applications .

Properties

Molecular Formula

C6H8ClN3OS

Molecular Weight

205.67 g/mol

IUPAC Name

4-(5-chloro-1,3,4-thiadiazol-2-yl)morpholine

InChI

InChI=1S/C6H8ClN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2

InChI Key

YBJABNBAAWNXMU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(S2)Cl

Origin of Product

United States

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